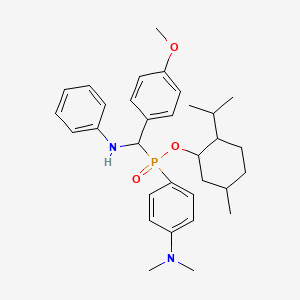

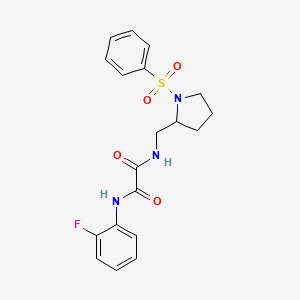

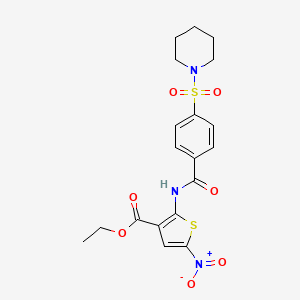

![molecular formula C10H19Cl2N3 B2691249 3,5-二甲基-1-{[(2S)-吡咯烷-2-基]甲基}-1H-吡唑-二盐酸盐 CAS No. 2044705-33-9](/img/structure/B2691249.png)

3,5-二甲基-1-{[(2S)-吡咯烷-2-基]甲基}-1H-吡唑-二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

A new approach to the synthesis of 3,5-dimethylpyrazole was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazole is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . It is a precursor to a variety of ligands that are widely studied in coordination chemistry .Chemical Reactions Analysis

Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Its physical properties include a melting point of 107.5 °C and a boiling point of 218 °C . It has a molar mass of 96.133 g·mol−1 and a density of 1.027 g/cm3 .科学研究应用

腐蚀抑制:一种相关化合物 3,5-二甲基-1H-吡唑,因其作为盐酸溶液中钢的腐蚀抑制剂的有效性而受到研究。发现该化合物主要充当阴极抑制剂,并显著降低腐蚀速率 (Bouklah 等,2005)。

杂环合成:该化合物已被用于合成各种杂环化合物。例如,一种相关化合物 3-二甲氨基-1-(噻吩-2-基)丙烷-1-酮盐酸盐,被用于通过不同类型的烷基化和闭环反应生成结构多样的化合物库 (Roman,2013)。

结构表征:已经对吡唑衍生物的结构表征进行了研究,包括与所讨论化合物类似的化合物。这项研究提供了对这些化合物的分子结构和键合特性的见解 (Quiroga 等,1999)。

光反应研究:已经对 2-(1H-吡唑-5-基)吡啶及其衍生物进行了研究,考察了各种类型的光反应。这些化合物提供了一个罕见的分子示例,展示了多种类型的光反应,包括激发态分子内质子转移 (ESIPT) (Vetokhina 等,2012)。

催化应用:某些吡唑衍生物,如 3,5-二甲基-1H-吡唑,已被研究其在催化中的潜在用途。例如,已经对不对称 (吡唑基甲基) 吡啶金属配合物作为乙烯低聚反应的催化剂进行了研究,强调了溶剂和助催化剂在产物分布中的作用 (Nyamato 等,2014)。

作用机制

安全和危害

未来方向

3,5-Dimethylpyrazole is a versatile compound with potential applications in various fields. It is a precursor to a variety of ligands that are widely studied in coordination chemistry . It is also used to prepare N-1-substituted derivatives having antibacterial activity , indicating its potential in pharmaceutical applications.

属性

IUPAC Name |

3,5-dimethyl-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c1-8-6-9(2)13(12-8)7-10-4-3-5-11-10;;/h6,10-11H,3-5,7H2,1-2H3;2*1H/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYALUBFPYVBPZ-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCCN2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C[C@@H]2CCCN2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

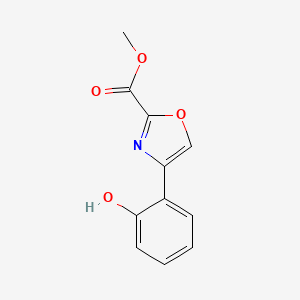

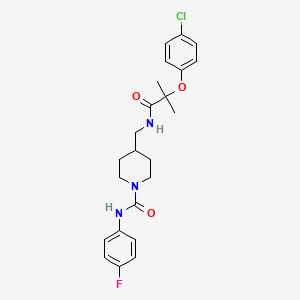

![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)

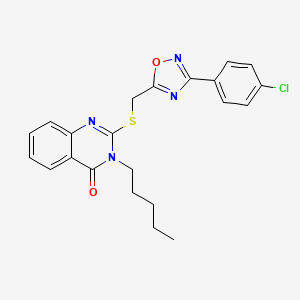

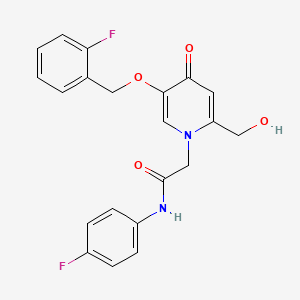

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)

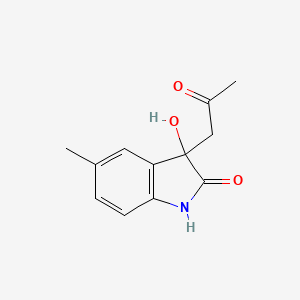

![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)

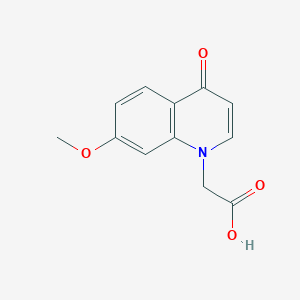

![2,3-dimethyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2691176.png)

![ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate](/img/structure/B2691179.png)